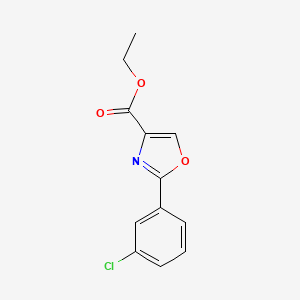
1-Methyl-4-pyridone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-pyridone-d3: is a deuterated analog of 1-Methyl-4-pyridone, a compound that belongs to the pyridone family. Pyridones are heterocyclic compounds containing a nitrogen atom and an oxygen atom in a six-membered ring. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-pyridone-d3 can be synthesized through several methods. One common approach involves the deuteration of 1-Methyl-4-pyridone. This process typically uses deuterium gas or deuterated reagents under specific conditions to replace the hydrogen atoms with deuterium. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-pyridone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the pyridone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-Methyl-4-pyridone.
Substitution: Various substituted pyridone derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-4-pyridone-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: The compound is employed in metabolic studies to trace biochemical pathways.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand drug metabolism.
Industry: this compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-4-pyridone-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes involved in metabolic processes. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, providing valuable insights into the mechanisms of enzyme-catalyzed reactions .
Comparison with Similar Compounds
1-Methyl-4-pyridone: The non-deuterated analog of 1-Methyl-4-pyridone-d3.
2-Pyridone: Another pyridone derivative with different substitution patterns.
4-Hydroxy-2-pyridone: A hydroxylated pyridone with distinct chemical properties.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. The presence of deuterium atoms allows for the investigation of reaction mechanisms and metabolic pathways with greater precision compared to non-deuterated analogs .
Properties
CAS No. |
7436-17-1 |
|---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
112.146 |
IUPAC Name |
1-(trideuteriomethyl)pyridin-4-one |
InChI |
InChI=1S/C6H7NO/c1-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3 |
InChI Key |
OYPBUQASUUMJKG-FIBGUPNXSA-N |
SMILES |
CN1C=CC(=O)C=C1 |
Synonyms |
1-Methyl-4(1H)-pyridinone-d3; 1-Methyl-4(1H)-pyridone-d3; 1-Methyl-4-oxopyridine-d3; N-Methyl-4-pyridone-d3; N-Methyl-γ-pyridone-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




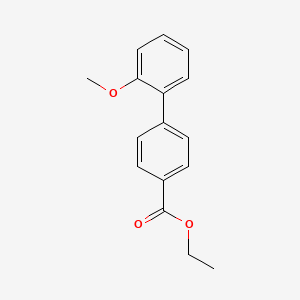

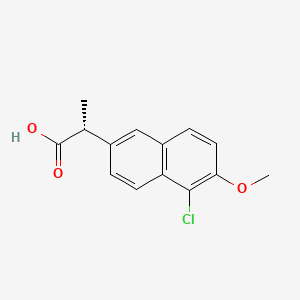
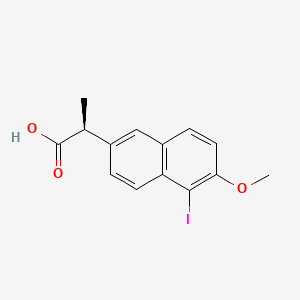
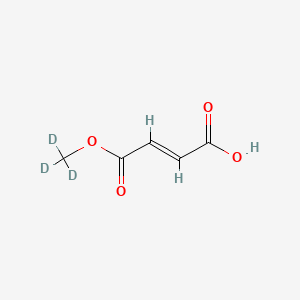
![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)
